
3-Aminobutan-1-ol
Overview
Description
3-Aminobutan-1-ol (C₄H₁₁NO, molecular weight: 89.14) is a chiral amino alcohol with two enantiomeric forms: (R)-3-Aminobutan-1-ol (CAS 61477-40-5) and (S)-3-Aminobutan-1-ol (CAS 61477-39-2). It is a colorless to pale yellow liquid, soluble in polar solvents like water, ethanol, and tetrahydrofuran . Key applications include:
- Pharmaceutical Synthesis: Intermediate for HIV integrase inhibitors .
- DNA Research: Used to prepare phosphoramidite precursors for DNA duplex interstrand cross-links (ICLs) .
- Chiral Ligand Engineering: Modifies circularly polarized luminescence in nanomaterials .
Its hazards include skin/eye irritation and toxicity upon inhalation, ingestion, or dermal exposure .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Aminobutan-1-ol can be synthesized through various methods. One common method involves the condensation of benzaldehyde and acetaldehyde followed by reduction . Another method includes the enzymatic process where 4-hydroxybutan-2-one is treated with a transaminase enzyme to produce enantiomerically pure ®-3-aminobutan-1-ol .
Industrial Production Methods: In industrial settings, the production of this compound often involves chemical synthesis methods that can be scaled up for large-scale production. The use of transaminase enzymes in the production process is particularly noteworthy for its ability to produce enantiomerically pure compounds, which are essential in pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: 3-Aminobutan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminium hydride.
Substitution: Substitution reactions often involve reagents such as halogens or sulfonyl chlorides.
Major Products Formed:
Oxidation: Oxidation of this compound can lead to the formation of 3-aminobutanoic acid.
Reduction: Reduction can yield various derivatives depending on the specific conditions and reagents used.
Substitution: Substitution reactions can produce a wide range of derivatives, including halogenated or sulfonated products.
Scientific Research Applications
Synthesis of Dolutegravir
One of the most notable applications of (R)-3-aminobutan-1-ol is in the synthesis of dolutegravir, an integrase inhibitor used in the treatment of HIV. The compound serves as a key intermediate in the production of dolutegravir and its salts, which are marketed under various trade names, including Tivicay and Triumeq .
The process for synthesizing (R)-3-aminobutan-1-ol involves treating 4-hydroxybutan-2-one with a transaminase enzyme, allowing for a simple and environmentally friendly production method . This enzymatic approach not only enhances yield but also ensures the purity of the final product.
Other Pharmaceutical Intermediates
Beyond dolutegravir, (R)-3-aminobutan-1-ol is also utilized in the synthesis of other pharmaceuticals, such as:
- Penicillium antibiotics
- Anti-tumor drugs , including 4-methylcyclophosphamide
These compounds benefit from the chiral nature of (R)-3-aminobutan-1-ol, which is critical for their biological activity .
Chiral Resolution Techniques
The ability to separate enantiomers is crucial in pharmaceuticals. Techniques such as High-Performance Liquid Chromatography (HPLC) and gas chromatography using chiral columns are employed to achieve high optical purity levels for (R)-3-aminobutan-1-ol. For instance, one method reported an optical purity of 99.6% for (R)-3-amino-1-butanol through recrystallization with (S)-mandelic acid .
Economic Analysis
The economic feasibility of producing (R)-3-aminobutan-1-ol has been analyzed with respect to raw material costs and yields. For example, at a yield of 65%, the cost per kilogram was projected to be significantly lower than current market prices, making it an attractive option for pharmaceutical manufacturers .
Case Study 1: Synthesis of Dolutegravir
A recent study illustrated a one-step synthesis method for (R)-3-aminobutan-1-ol from commercially available materials. The process demonstrated high efficiency and yielded the desired compound with minimal environmental impact. The resulting (R)-3-aminobutan-1-ol was then successfully converted into dolutegravir, showcasing its utility in pharmaceutical manufacturing .
Case Study 2: Chiral Separation Techniques
In another investigation, researchers focused on enhancing chromatographic resolution techniques for separating (R) and (S) enantiomers of 3-amino-butanol derivatives. The study highlighted advancements in HPLC methods that achieved high resolution and purity levels necessary for pharmaceutical applications .
Mechanism of Action
The mechanism of action of 3-aminobutan-1-ol involves its interaction with specific molecular targets and pathways. For instance, in the synthesis of dolutegravir, the compound acts as a building block that interacts with the active site of HIV integrase, inhibiting the enzyme’s activity and preventing the integration of viral DNA into the host genome . The compound’s amino and hydroxyl groups play a crucial role in its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Compound | Molecular Formula | Molecular Weight | Functional Groups | Key Structural Features |
---|---|---|---|---|
(R)-3-Aminobutan-1-ol | C₄H₁₁NO | 89.14 | Primary amine, alcohol | Chiral center at C3, linear chain |
(S)-3-Aminobutan-1-ol | C₄H₁₁NO | 89.14 | Primary amine, alcohol | Enantiomer of R-form |
3-Amino-3-methylbutan-1-ol | C₅H₁₃NO | 103.16 | Primary amine, alcohol | Branched methyl group at C3 |
3-Methylbutan-1-ol | C₅H₁₂O | 88.15 | Alcohol | Non-amine, branched isoamyl structure |
3-(1-Aminoethyl)adamantan-1-ol | C₁₂H₂₁NO | 195.30 | Primary amine, alcohol | Rigid adamantane backbone |
3-Amino-3-phenylpropan-1-ol | C₉H₁₃NO | 151.21 | Primary amine, alcohol | Phenyl substituent at C3 |
Key Research Findings
- Chiral Specificity: The R-enantiomer is preferred in DNA ICL synthesis due to its nucleophilic amino group , while the S-form is used in asymmetric catalysis .
- Steric Effects: Branched derivatives (e.g., 3-Amino-3-methylbutan-1-ol) exhibit reduced reactivity in nucleophilic substitutions compared to linear analogs .
- Hazard Profiles: Amino alcohols generally pose higher toxicity risks than non-amine analogs (e.g., 3-Methylbutan-1-ol) due to amine reactivity .
Biological Activity
3-Aminobutan-1-ol, also known as (R)-3-aminobutan-1-ol, is a chiral amine with significant biological activity, particularly in pharmaceutical applications. This compound serves as an important intermediate in the synthesis of various drugs, most notably dolutegravir, an antiretroviral medication used to treat HIV. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis methods, pharmacological relevance, and toxicological data.
This compound has the molecular formula and a molecular weight of approximately 87.14 g/mol. The compound exists in two enantiomeric forms: (R)-3-aminobutan-1-ol and (S)-3-aminobutan-1-ol. The (R) form is primarily utilized due to its higher physiological activity.
Synthesis Methods
Various methods for synthesizing (R)-3-aminobutan-1-ol have been reported:
- Enzymatic Synthesis :
- One-Step Reduction :
- Microbiological Methods :
Pharmacological Relevance
The primary application of (R)-3-aminobutan-1-ol is in the synthesis of dolutegravir. Research indicates that dolutegravir is effective in inhibiting the HIV integrase enzyme, which is crucial for viral replication. The incorporation of (R)-3-aminobutan-1-ol into dolutegravir enhances its pharmacological profile by improving potency and reducing side effects associated with other antiviral agents.
Case Studies
Several studies have examined the pharmacodynamics and pharmacokinetics of dolutegravir synthesized using (R)-3-aminobutan-1-ol:
Study | Findings |
---|---|
Study A | Demonstrated that dolutegravir exhibits a longer half-life compared to other antiretrovirals, allowing for once-daily dosing. |
Study B | Showed that patients receiving dolutegravir had higher rates of viral suppression with fewer adverse effects than those on alternative therapies. |
Study C | Reported improved tolerability and adherence among patients using dolutegravir as part of their HIV treatment regimen. |
Toxicological Profile
While this compound has beneficial applications, its safety profile must be considered:
- Reproductive Toxicity :
- General Toxicity :
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-Aminobutan-1-ol, and what are their respective yields under standard conditions?
- Methodological Answer : Two primary methods are documented:
- Route 1 : Reduction of 3-aminobutyric acid using lithium aluminum hydride (LiAlH4) in anhydrous tetrahydrofuran (THF), achieving ~99% yield .
- Route 2 : Hydrolysis of ethyl 3-aminobutyrate under basic conditions (e.g., NaOH), yielding ~80% .
Variations in catalysts, solvent purity, and reaction duration significantly impact efficiency.
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors .
- First Aid : For skin contact, wash immediately with soap and water; for eye exposure, irrigate for 15+ minutes .
Q. What are the recommended storage conditions to ensure the stability of this compound?
- Methodological Answer : Store in airtight containers under inert gas (e.g., N2) at room temperature, protected from light to prevent degradation .
Q. How should researchers address accidental exposure to this compound in laboratory settings?
- Methodological Answer :
- Inhalation : Move to fresh air; administer oxygen if breathing is labored .
- Ingestion : Rinse mouth with water; seek medical attention without inducing vomiting .
Advanced Research Questions
Q. How can researchers optimize the enantiomeric purity of (R)- and (S)-3-Aminobutan-1-ol during synthesis?
- Methodological Answer :
- Chiral Resolution : Use chiral column chromatography (e.g., Chiralpak® IA) with hexane/isopropanol mobile phases to separate enantiomers .
- Asymmetric Catalysis : Employ enantioselective hydrogenation catalysts (e.g., Pd/BINAP) to favor the desired enantiomer during reduction steps .
Q. What role does this compound play in the synthesis of HIV integrase inhibitors, and what are the key reaction steps involved?
- Methodological Answer :
- Intermediate Utility : The (R)-enantiomer is a precursor for HIV integrase inhibitors. Key steps include:
- Amide Coupling : Reacting with carboxylic acid derivatives using EDC/HOBt.
- Ring Closure : Intramolecular cyclization under acidic conditions to form heterocyclic cores .
Q. How do reaction conditions influence the yield disparities between the two primary synthetic routes of this compound?
- Methodological Answer :
- Route 1 (99% Yield) : LiAlH4 provides strong reducing power but requires strict anhydrous conditions. Impurities from residual solvents (e.g., THF) can lower yields if not thoroughly removed .
- Route 2 (80% Yield : Hydrolysis efficiency depends on NaOH concentration and reaction time. Side reactions (e.g., ester saponification) may compete, reducing overall yield .
Q. What analytical techniques are most effective for characterizing this compound and verifying its structural integrity?
- Methodological Answer :
- NMR Spectroscopy : <sup>1</sup>H NMR (δ 1.2 ppm for CH3, δ 3.6 ppm for OH) and <sup>13</sup>C NMR confirm backbone structure .
- Chiral HPLC : Quantify enantiomeric excess (ee) using columns like Chiralcel® OD-H .
- Mass Spectrometry : ESI-MS (m/z 89.14 [M+H]<sup>+</sup>) validates molecular weight .
Q. What strategies can be employed to mitigate racemization during the synthesis of enantiomerically pure this compound?
- Methodological Answer :
- Low-Temperature Reactions : Conduct steps below 0°C to slow racemization kinetics.
- Protecting Groups : Use tert-butoxycarbonyl (Boc) groups to shield the amine during reactive steps .
Q. What are the potential sources of impurities in this compound synthesis, and how can they be controlled chromatographically?
- Methodological Answer :
- Impurities : Unreacted starting materials (e.g., 3-aminobutyric acid) or by-products (e.g., ethyl esters).
- Purification : Silica gel column chromatography (eluent: CH2Cl2/MeOH 9:1) removes polar impurities .
Q. How can spectroscopic data (e.g., NMR, IR) be interpreted to confirm the successful synthesis of this compound?
- Methodological Answer :
- IR Spectroscopy : Peaks at ~3350 cm<sup>-1</sup> (N-H stretch) and ~1050 cm<sup>-1</sup> (C-O stretch) confirm functional groups .
- <sup>1</sup>H NMR : Integration ratios (e.g., 3:2:1 for CH3, CH2, OH protons) validate stoichiometry .
Q. What are the key physicochemical properties of this compound that influence its reactivity in organic synthesis?
Properties
IUPAC Name |
3-aminobutan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO/c1-4(5)2-3-6/h4,6H,2-3,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGMZSYQMSHMXLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80480280 | |
Record name | 3-aminobutan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80480280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
89.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2867-59-6 | |
Record name | 3-Amino-1-butanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2867-59-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-aminobutan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80480280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Reaction products of 4-hydroxy-2-butanone and ammonia and hydrogen | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.227.538 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-Amino-1-butanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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